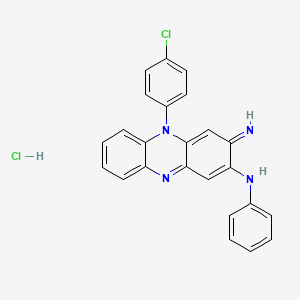
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride is a complex organic compound that belongs to the class of phenazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with phenazine-2,3-diamine under acidic conditions, followed by the introduction of the imino group through a reaction with an appropriate reagent. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various halogenated phenazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
2-Hydroxyphenazine: Another derivative with biological activity.
Uniqueness
5-(4-chlorophenyl)-3-imino-N-phenyl-3,5-dihydrophenazin-2-amine hydrochloride is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H18Cl2N4 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-imino-N-phenylphenazin-2-amine;hydrochloride |
InChI |
InChI=1S/C24H17ClN4.ClH/c25-16-10-12-18(13-11-16)29-23-9-5-4-8-20(23)28-22-15-21(19(26)14-24(22)29)27-17-6-2-1-3-7-17;/h1-15,26-27H;1H |
Clave InChI |
AGCRHADWRYNNRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4N(C3=CC2=N)C5=CC=C(C=C5)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















